2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Overview
Description
2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.13822480 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
One study reports on the synthesis and structural analysis of related pyrazolopyridine derivatives. These compounds were prepared from the corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones. NMR and X-ray diffraction studies revealed the preferred tautomeric structures in solution and crystal forms, illustrating the importance of these methods in understanding the chemical behavior and properties of such compounds (Quiroga et al., 1999).
Another research effort focused on the crystal structure determination of a potential active compound related to our compound of interest, showcasing the role of X-ray crystallography in elucidating the molecular and crystal structure, which is vital for understanding the compound's potential interactions and reactivity (Ganapathy et al., 2015).
Biological Evaluation
A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-inflammatory activities, indicating the potential pharmaceutical applications of these compounds. The study emphasizes the importance of structural modifications to enhance biological activity and provides a basis for further research into the development of new therapeutic agents (Rahmouni et al., 2016).
Application in Material Science
Research into the application of pyrazolopyridine derivatives as corrosion inhibitors for industrial materials highlights the versatility of these compounds beyond biomedical applications. The study demonstrates the effectiveness of these compounds in protecting metals against corrosion, contributing to the development of more durable and resilient materials for industrial use (Dohare et al., 2018).
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-11-10-12(2)22-19(21-11)24-18(25)16-15(8-9-20-17(16)23-24)13-4-6-14(26-3)7-5-13/h4-10H,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFJDBSXWZIELV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C3=C(C=CN=C3N2)C4=CC=C(C=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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